2-{[1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-({1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 2-({1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE involves several steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the purine core, followed by the introduction of the methylphenyl and sulfanyl groups. The final step involves the acetylation of the amide group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the purine core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides under appropriate conditions.
Scientific Research Applications
2-({1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core may mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The sulfanyl and methylphenyl groups may enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar compounds include other purine derivatives with various substitutions. For example:
2-({1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE: is unique due to its specific combination of functional groups, which may confer unique properties compared to other purine derivatives.
Other purine derivatives: These may include compounds with different substituents on the purine core, such as alkyl, aryl, or halogen groups, which can affect their chemical and biological properties.
This detailed article provides a comprehensive overview of 2-({1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H25N5O3S2 |
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Molecular Weight |
495.6 g/mol |
IUPAC Name |
2-[1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanyl-N-(2-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C24H25N5O3S2/c1-15-9-5-6-10-16(15)13-29-20-21(27(2)24(32)28(3)22(20)31)26-23(29)34-14-19(30)25-17-11-7-8-12-18(17)33-4/h5-12H,13-14H2,1-4H3,(H,25,30) |
InChI Key |
UGOVRXASKDXWQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(N=C2SCC(=O)NC4=CC=CC=C4SC)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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